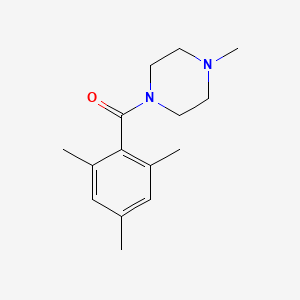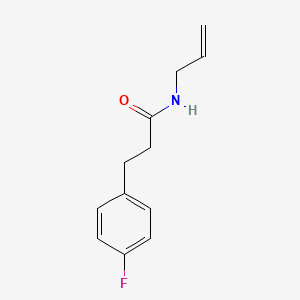
1-(mesitylcarbonyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Mesitylcarbonyl)-4-methylpiperazine (MMPP) is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry and drug discovery. MMPP has been found to exhibit promising biological activity against various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 1-(mesitylcarbonyl)-4-methylpiperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to activate the p53 pathway, which plays a critical role in regulating cell growth and apoptosis. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Furthermore, this compound has been found to modulate the activity of various enzymes, including caspases and kinases, which are involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the NF-κB pathway. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In the brain, this compound has been found to reduce oxidative stress and inflammation by modulating the activity of various enzymes and signaling pathways.
实验室实验的优点和局限性
One of the main advantages of 1-(mesitylcarbonyl)-4-methylpiperazine for lab experiments is its potential as a lead compound for drug discovery. This compound has been found to exhibit promising biological activity against various diseases, and its structure can be modified to improve its potency and selectivity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments. In addition, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
未来方向
There are several future directions for the research on 1-(mesitylcarbonyl)-4-methylpiperazine. One of the directions is to optimize the synthesis method of this compound to improve its yield and purity. Another direction is to investigate the structure-activity relationship of this compound to identify the key structural features that are responsible for its biological activity. Furthermore, future research can focus on the development of this compound derivatives with improved potency and selectivity for specific diseases. Finally, the potential of this compound as a therapeutic agent can be explored in preclinical and clinical studies to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in medicinal chemistry and drug discovery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel therapeutic agents for various diseases.
合成方法
The synthesis of 1-(mesitylcarbonyl)-4-methylpiperazine involves the reaction of mesitylcarbonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained by evaporating the solvent and purifying the residue through column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and the molar ratio of reactants.
科学研究应用
1-(mesitylcarbonyl)-4-methylpiperazine has shown promising biological activity against various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(4-methylpiperazin-1-yl)-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-9-12(2)14(13(3)10-11)15(18)17-7-5-16(4)6-8-17/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHYAUZTWVOLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5264681.png)
![[1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5264687.png)
![1'-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5264699.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5264710.png)
![3-(2-furylmethyl)-5-[2-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5264711.png)

![3,4-dimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5264758.png)
![ethyl 5-methyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5264759.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5264771.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B5264781.png)
![(1R*,3S*,4S*)-3-hydroxy-N,4,7,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)propyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5264789.png)
![N-(3-chloro-4-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5264796.png)
![4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5264798.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B5264801.png)
